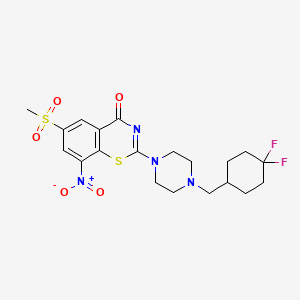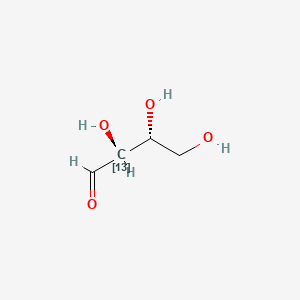
PI3K/Akt/mTOR-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K/Akt/mTOR-IN-3 is a compound that targets the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, survival, and metabolism. This pathway is often dysregulated in various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/Akt/mTOR-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This often involves cyclization reactions under controlled conditions.
Functionalization: Introduction of functional groups through substitution reactions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing large-scale purification techniques such as industrial chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
PI3K/Akt/mTOR-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of catalysts like palladium on carbon
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
PI3K/Akt/mTOR-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the PI3K/Akt/mTOR pathway and its role in cellular processes.
Biology: Helps in understanding cell signaling and its implications in diseases.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit the PI3K/Akt/mTOR pathway.
Industry: Used in the development of new therapeutic agents and in drug discovery .
Wirkmechanismus
PI3K/Akt/mTOR-IN-3 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway involves several key proteins:
PI3K: Phosphatidylinositol 3-kinase, which phosphorylates phosphatidylinositol.
Akt: A serine/threonine-specific protein kinase that promotes cell survival and growth.
mTOR: Mammalian target of rapamycin, a kinase that regulates cell growth and metabolism
By inhibiting these proteins, this compound can reduce cell proliferation and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PI3K/mTOR dual inhibitors: Compounds that inhibit both PI3K and mTOR, such as BEZ235 and GDC-0980.
Akt inhibitors: Compounds like MK-2206 that specifically target Akt .
Uniqueness
PI3K/Akt/mTOR-IN-3 is unique in its ability to target multiple components of the PI3K/Akt/mTOR pathway simultaneously, making it a potent inhibitor with potential therapeutic benefits in cancer treatment .
Eigenschaften
Molekularformel |
C34H51NO2 |
|---|---|
Molekulargewicht |
505.8 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-N-prop-2-enyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxamide |
InChI |
InChI=1S/C34H51NO2/c1-10-19-35-28(37)34-17-15-29(3,4)21-24(34)23-11-12-26-31(7)20-22(2)27(36)30(5,6)25(31)13-14-33(26,9)32(23,8)16-18-34/h10-11,24-26H,1-2,12-21H2,3-9H3,(H,35,37)/t24-,25-,26+,31-,32+,33+,34-/m0/s1 |
InChI-Schlüssel |
AVIWELQTLYHNFW-QWHZRCHUSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC=C)C)(CC(=C)C(=O)C3(C)C)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)










